molecular formula C8H11ClN2O B8455748 4-Chloro-6-isobutoxypyrimidine

4-Chloro-6-isobutoxypyrimidine

Cat. No.: B8455748
M. Wt: 186.64 g/mol
InChI Key: AZYGVYRSNYNQSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-isobutoxypyrimidine is a heterocyclic organic compound belonging to the pyrimidine family, characterized by a chlorine atom at the 4-position and an isobutoxy group (-OCH₂CH(CH₃)₂) at the 6-position. Pyrimidine derivatives are widely utilized as intermediates in drug synthesis due to their ability to mimic nucleobases, enabling interactions with biological targets such as enzymes or receptors .

The chlorine atom at the 4-position is a common electrophilic site for nucleophilic substitution reactions, facilitating further functionalization .

Properties

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

4-chloro-6-(2-methylpropoxy)pyrimidine

InChI

InChI=1S/C8H11ClN2O/c1-6(2)4-12-8-3-7(9)10-5-11-8/h3,5-6H,4H2,1-2H3

InChI Key

AZYGVYRSNYNQSJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC(=NC=N1)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Variations and Structural Similarity

Key structural analogues differ in substituent groups at positions 2, 4, 5, and 6 of the pyrimidine ring. These modifications influence physicochemical properties, reactivity, and applications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogues
Compound Name CAS No. Substituents Similarity Score Key Properties/Applications
4-Chloro-6-isopropoxypyrimidine 6320-15-6 Cl (4), OCH(CH₃)₂ (6) 0.78 Higher solubility vs. isobutoxy
4-Chloro-2-methyl-6-phenylpyrimidine 73576-33-7 Cl (4), CH₃ (2), C₆H₅ (6) 0.83 Enhanced aromatic interactions
6-Chloro-4-hydroxypyrimidine 4765-77-9 Cl (6), OH (4) N/A Reactive hydroxyl group; lab use
4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine N/D Cl (4), F (5), CH₂OCH₃ (2) N/A Fluorine enhances metabolic stability
4-Chloro-2-methylthio-6-(iso-propyl-d7)-pyrimidine 1185316-74-8 Cl (4), SCH₃ (2), iso-propyl-d7 (6) N/A Deuterated for metabolic studies

Notes:

  • Similarity Scores (0.7–0.86) reflect structural overlap with 4-Chloro-6-isobutoxypyrimidine, calculated based on substituent type and position .
  • Deuterated analogues (e.g., iso-propyl-d7) are used in pharmacokinetic studies to trace metabolic pathways without altering biological activity .

Reactivity and Functionalization

  • Chlorine vs. Hydroxyl Groups : 6-Chloro-4-hydroxypyrimidine (CAS 4765-77-9) exhibits higher reactivity due to the hydroxyl group at position 4, making it prone to oxidation or esterification. In contrast, the isobutoxy group in this compound provides steric bulk, reducing unintended side reactions .
  • Fluorine Substitution : Fluorine at position 5 (e.g., 4-Chloro-5-fluoro-2-methoxymethyl-pyrimidine) increases electron-withdrawing effects, stabilizing the ring against enzymatic degradation—a critical feature in drug design .

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